molecular formula C9H7NO4S B8711921 1-Nitro-3-(prop-2-yne-1-sulfonyl)benzene CAS No. 125704-73-6

1-Nitro-3-(prop-2-yne-1-sulfonyl)benzene

Cat. No. B8711921
M. Wt: 225.22 g/mol
InChI Key: RGMZIDBAPCYJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-3-(prop-2-yne-1-sulfonyl)benzene is a useful research compound. Its molecular formula is C9H7NO4S and its molecular weight is 225.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Nitro-3-(prop-2-yne-1-sulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-3-(prop-2-yne-1-sulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

125704-73-6

Product Name

1-Nitro-3-(prop-2-yne-1-sulfonyl)benzene

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

1-nitro-3-prop-2-ynylsulfonylbenzene

InChI

InChI=1S/C9H7NO4S/c1-2-6-15(13,14)9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2

InChI Key

RGMZIDBAPCYJNI-UHFFFAOYSA-N

Canonical SMILES

C#CCS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

93.5 g (0.5 mol) of 3-nitrobenzenesulfinic acid were dissolved in 500 ml of water at pH 6.5 and the solution was added to a solution of 65.5 g of 3-bromo-prop-1-yne and 70 ml of THF. The reaction mixture was heated at 40°-50° C. until the reaction had ended (check by TLC). The reaction product was extracted with about 1.5 l of ethyl acetate, and the organic phase was neutralized and dried over sodium sulfate. The solvent was evaporated off to leave 60 g of 3-nitro-1-(prop-1-yn-3-ylsulfonyl)benzene (melting point 250°-255° C.). ##STR29##
Quantity
93.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.